molecular formula C8H2F4O4 B074675 Tetrafluoroisophthalic acid CAS No. 1551-39-9

Tetrafluoroisophthalic acid

Cat. No. B074675
CAS RN: 1551-39-9
M. Wt: 238.09 g/mol
InChI Key: PGRIMKUYGUHAKH-UHFFFAOYSA-N
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Description

Tetrafluoroisophthalic acid is a fluorinated aromatic compound known for its distinctive chemical and physical properties. It forms the basis of various advanced materials, including polymers and coordination polymers, due to its high stability and reactivity with different organic and inorganic compounds.

Synthesis Analysis

The synthesis of related compounds involves the fluorination of precursors like tetrachlorophthalic anhydride or acid derivatives using fluorinating agents such as sulfur tetrafluoride. This process yields highly fluorinated aromatic compounds which can serve as intermediates for further chemical transformations (Dmowski & Wielgat, 1987).

Molecular Structure Analysis

Molecular structure analyses of tetrafluoroisophthalic acid derivatives reveal the influence of fluorination on the aromatic ring system. The presence of fluorine atoms significantly affects the electronic distribution within the molecule, leading to unique bonding and geometric configurations that are crucial for understanding its reactivity and interactions with other molecules (Al-Terkawi et al., 2017).

Chemical Reactions and Properties

Tetrafluoroisophthalic acid and its derivatives participate in a variety of chemical reactions, forming complex structures with distinct properties. For example, they can undergo polycondensation reactions with diamines to produce poly(amide-imide-imide)s, showcasing their utility in creating high-performance polymers with excellent thermal stability and mechanical properties (Yang, Chen, & Wang, 2002).

Physical Properties Analysis

The physical properties of compounds derived from tetrafluoroisophthalic acid, such as coordination polymers, are remarkable. They exhibit significant thermal stability, making them suitable for high-temperature applications. The fluorination enhances their solvent resistance and mechanical strength, which are desirable traits in materials science and engineering (Al-Terkawi et al., 2017).

Chemical Properties Analysis

The chemical properties of tetrafluoroisophthalic acid derivatives are characterized by their reactivity towards various chemical groups. Their ability to form coordination bonds with metals leads to the synthesis of new metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and separation technologies (Orthaber et al., 2010).

Scientific Research Applications

  • Synthesis of Perfluorinated Aromatic Compounds and Polymers :

    • Tetrafluoroisophthalic acid has been used in the synthesis of perfluorinated aromatic model compounds and polymers. These materials have been compared with their hydrogenic analogues for thermal and thermo-oxidative stabilities. Applications include the development of compounds with improved thermal stability for various industrial uses (Buxton, Tilney-Bassett, Mobbs, Cummings, & Lynch, 1965).
  • Purification of Solution-Phase Combinatorial Libraries :

    • A derivative, tetrafluorophthalic anhydride, has been utilized as a “Sequestration Enabling Reagent” (SER) in purifying solution-phase reactions, particularly those involving amines with electrophiles. This application highlights its role in facilitating more efficient chemical synthesis processes (Parlow, Naing, South, & Flynn, 1997).
  • Development of Metal-Organic Frameworks (MOFs) :

    • Tetrafluoroisophthalic acid has been used in the synthesis of MOFs, particularly those involving hexanuclear Gd(III)-hydroxy clusters. These MOFs have shown significant magnetocaloric effects, indicating potential applications in magnetic cooling technologies (Wei, Wang, Zhang, Tian, & Du, 2018).
  • Mechanochemical Synthesis and Characterization of Coordination Polymers :

    • Research involving the mechanochemical synthesis of Ba-based coordination polymers using tetrafluoroisophthalic acid has been conducted. These studies provide insights into the synthesis and properties of coordination polymers, which have potential applications in various fields, including catalysis and material science (Al-Terkawi, Scholz, Emmerling, & Kemnitz, 2018).
  • Study of Difluoromethylation and Trifluoromethylation Reagents :

    • Tetrafluoroisophthalic acid and its derivatives have been studied for their role as difluoromethylation and trifluoromethylation reagents. These studies have implications for the design of novel functional materials and drug candidates (Zhang, Chen, Guo, Xiao, & Gu, 2014).
  • Investigation of Polymerization and Simulation of Copoly(ester–amide)s :

    • Studies on the polymerization and Monte Carlo simulation of copoly(ester–amide)s containing tetrafluoroisophthalic acid provide insights into the formation of mesophase and crystal texture in polymers. Such research is crucial for understanding and optimizing the properties of advanced polymer materials (Teoh, Chung, Schiraldi, & Cheng, 2005).
  • Synthesis and NMR Study of Metacyclophane :

    • The synthesis of metacyclophane starting from tetrafluoroisophthalic acid has been achieved. This study contributes to the field of organic synthesis and NMR spectroscopy, offering valuable information for the development of novel organic compounds (Tsuzuki, Kamio, Fujimoto, Mimura, Matsumoto, Tsukinoki, Mataka, Yonemitsu, & Tashiro, 1993).

Safety And Hazards

Tetrafluoroisophthalic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing suitable protective equipment, and washing hands and face thoroughly after handling .

properties

IUPAC Name

2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRIMKUYGUHAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304994
Record name Tetrafluoroisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrafluoroisophthalic acid

CAS RN

1551-39-9
Record name 1551-39-9
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Record name Tetrafluoroisophthalic acid
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Record name Tetrafluoroisophthalic Acid
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
AA Al-Terkawi, G Scholz, F Emmerling… - Dalton transactions, 2017 - pubs.rsc.org
… Previously, we described the alkaline earth metal–organic complexes based on terephthalic acid, tetrafluoroterephthalic acid, and tetrafluoroisophthalic acid. Here, we report on a …
Number of citations: 14 pubs.rsc.org
AA Al-Terkawi, G Scholz, AG Buzanich, S Reinsch… - Dalton …, 2017 - pubs.rsc.org
… In the present study, we report on new alkaline earth metal-based CPs obtained after reaction with the perfluorinated ligand tetrafluoroisophthalic acid (see Scheme 1). These F-…
Number of citations: 15 pubs.rsc.org
Y Jiang, L Li, X Sang, W Chang, C Zeng, C Song… - Dyes and …, 2023 - Elsevier
… 1a, TbMOF is constructed by dinuclear secondary buliding unit (SBU), each SBU contains two Tb 3+ , six fully deprotonated 2,4,5,6-tetrafluoroisophthalic acid, two phen and two H 2 O. …
Number of citations: 5 www.sciencedirect.com
W Wei, X Wang, K Zhang, CB Tian… - Crystal Growth & …, 2018 - ACS Publications
… ) 6 ]·3(2,2′-bpy)·6H 2 O} (1) and {H 2 [Gd 6 (OH) 8 (H 2 O) 6 (m-BDC-F 4 ) 6 ]·3(4,4′-bpy)·6H 2 O} (2) (p-BDC-F 4 = tetrafluoroterephthalic acid, m-BDC-F 4 = tetrafluoroisophthalic acid)…
Number of citations: 16 pubs.acs.org
AA Al-Terkawi, G Scholz, F Emmerling, E Kemnitz - Solid state sciences, 2018 - Elsevier
… Here, we describe the mechanochemical synthesis of fluorinated Ba-CPs based on tetrafluoroisophthalic acid and tetrafluorophthalic acid. The fluorinated CPs are compared to their …
Number of citations: 8 www.sciencedirect.com
M Tashiro, H Fujimoto, A Tsuge, S Mataka… - The Journal of …, 1989 - ACS Publications
… )-l,3,4,5-tetrafluorobenzene (4) was prepared via diethyl 2,4,5,6-tetrafluoroisophthalate (2) and 2,6-bis (hydroxymethyl) 1,3,4,5-tetrafluorobenzene (3) from tetrafluoroisophthalic acid (1). …
Number of citations: 15 pubs.acs.org
J Ma, Z Yang, T Zhou, Q Guo, J Yang, T Yang… - New Journal of …, 2018 - pubs.rsc.org
… )(1,10-phen)] n (2), [Pb(TFIPA)(4,4′-bpy) 0.5 (H 2 O)] n (3), and [Pb(TFIPA)(1,3-bpp)] n (4), were obtained by hydrothermal reaction of lead nitrate with 2,4,5,6-tetrafluoroisophthalic acid …
Number of citations: 8 pubs.rsc.org
MM Teoh, TS Chung, KP Pramoda - The Journal of Physical …, 2006 - ACS Publications
… para- (ABA/MH/TFTA) and meta-linkages (ABA/MH/TFIA) (ABA, p-acetoxybenzoic acid; MH, maleic hydrazine; TFTA, tetrafluoroterephthalic acid; TFIA, tetrafluoroisophthalic acid) were …
Number of citations: 4 pubs.acs.org
MM Teoh, TS Chung, DA Schiraldi, SX Cheng - Polymer, 2005 - Elsevier
… In this study, wholly aromatic main chain copoly(ester–amide)s containing tetrafluorophthalic acid (TFPA-ortho), tetrafluoroisophthalic acid (TFIA-meta) and tetrafluoroterephthalic acid (…
Number of citations: 10 www.sciencedirect.com
VE Platonov, NV Ermolenko, GG Yakobson… - Bulletin of the Academy …, 1968 - Springer
… The tetrafluoroisophthalic acid was extracted from the acid … We obtained 5.5 g of tetrafluoroisophthalic acid with mp … treating 0.62 g of the tetrafluoroisophthalic acid with an ether …
Number of citations: 3 link.springer.com

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